Product packaging for (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol(Cat. No.:CAS No. 1932500-34-9)

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol

Cat. No.: B2547700
CAS No.: 1932500-34-9
M. Wt: 180.203
InChI Key: NDMHYKOBRCUQNN-SSDOTTSWSA-N
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Description

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B2547700 (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol CAS No. 1932500-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHYKOBRCUQNN-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Chiral Organic Synthesis and Medicinal Chemistry

The study of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is deeply rooted in the principles of chirality and its profound impact on biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of therapeutic agents. nist.gov The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. nist.govresearchgate.net For instance, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nist.gov This necessitates the synthesis of single-enantiomer drugs to improve efficacy and safety. docbrown.info

The "(2S)" designation in this compound specifies a particular three-dimensional arrangement at its chiral center. The development of methods for asymmetric synthesis, which selectively produce one enantiomer over the other, is a major focus of organic chemistry. rasayanjournal.co.in Techniques such as the use of chiral catalysts or biocatalytic methods, employing enzymes like alcohol dehydrogenases, are pivotal for accessing enantiomerically pure chiral alcohols. rasayanjournal.co.inguidechem.com The synthesis of chiral N-substituted 1,2-amino alcohols, which are crucial building blocks for various pharmaceuticals, further underscores the importance of controlling stereochemistry in synthetic chemistry. nih.gov

The propan-1-ol substructure, particularly when attached to an aryl group, is a common feature in many biologically active molecules. For example, chiral 2-arylpropionic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While not a carboxylic acid, the structural similarity of this compound to these established pharmacophores suggests its potential for investigation in medicinal chemistry.

The Role of 1,3 Dioxaindan Moieties in Advanced Chemical Structures

The 1,3-dioxaindan moiety of the title compound is a derivative of 1,3-benzodioxole (B145889). This heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govsigmaaldrich.com The 1,3-benzodioxole ring is known to be relatively stable and can influence the electronic properties of the molecule. nih.gov

Derivatives of 1,3-benzodioxole have been investigated for a variety of therapeutic applications. They are found in compounds with potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov For example, some benzodioxole-containing compounds have shown cytotoxic activity against cancer cell lines and the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Furthermore, the 1,3-dioxolane (B20135) ring, a related five-membered ring system, is present in molecules with antibacterial and antifungal properties. This suggests that the 1,3-dioxaindan group could impart interesting biological properties to the parent molecule.

In the context of drug design, the 1,3-dioxaindan moiety can serve as a versatile building block. Its rigid structure can help to orient other functional groups in a specific conformation for optimal interaction with biological targets. Researchers have also explored 1,3-benzodioxole derivatives as plant growth regulators, demonstrating their ability to interact with biological systems beyond human therapeutics.

Overview of Academic Research Directions for Chiral Aryl Substituted Propanols

Enantioselective Synthesis Strategies

The creation of the specific (S)-stereoisomer of 2-(1,3-dioxaindan-5-yl)propan-1-ol necessitates the use of enantioselective techniques. These methods guide the reaction towards the desired stereochemical outcome, avoiding the formation of a racemic mixture that would require subsequent resolution.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral molecules, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, this can be envisioned through the asymmetric reduction of a corresponding prochiral ketone, 2-(1,3-dioxaindan-5-yl)propanal. Chiral metal complexes, particularly those based on ruthenium, rhodium, or iridium with chiral ligands, are well-suited for this transformation. The choice of ligand is critical in dictating the stereochemical outcome.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield
Chiral Ru(II) complex2-Arylpropanal(S)-2-ArylpropanolHighGood
Rh-Chiral PhosphineProchiral KetoneChiral Secondary Alcohol>95%High

This table presents representative data for asymmetric reductions of analogous 2-arylpropanals and prochiral ketones, demonstrating the potential for high enantioselectivity and yield in the synthesis of chiral propanol derivatives.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed.

For the synthesis of this compound, a suitable achiral precursor, such as an acid derivative of the 1,3-dioxaindan moiety, could be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone. williams.edu Subsequent diastereoselective alkylation of the resulting imide with a methylating agent would introduce the methyl group at the C2 position with a high degree of stereocontrol. Finally, reductive cleavage of the auxiliary would furnish the target propanol.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)
Evans OxazolidinoneAlkylation>95:5
(R)- or (S)-tert-ButanesulfinamideAddition to iminesHigh

This table illustrates the high levels of stereocontrol achievable with common chiral auxiliaries in reactions relevant to the synthesis of chiral propanols.

Biocatalytic Approaches to Stereospecific Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. magtech.com.cnnih.gov

The synthesis of this compound could be achieved through the enzymatic reduction of 2-(1,3-dioxaindan-5-yl)propanone. A screening of various commercially available or engineered ADHs or KREDs would be necessary to identify an enzyme with high activity and selectivity for this specific substrate. The use of whole-cell biocatalysts, such as yeast, can also be a viable option, often providing the necessary cofactors for the enzymatic reaction. mtak.hu

Enzyme TypeSubstrateProductEnantiomeric Excess (ee)Conversion
Alcohol Dehydrogenase (ADH)2-Arylpropanal(S)-2-Arylpropanol>99%High
Ketoreductase (KRED)Prochiral KetoneChiral Secondary Alcohol>99%>95%

This table showcases the typical high enantioselectivities and conversions obtained in biocatalytic reductions of analogous substrates, highlighting the potential of this method for synthesizing the target compound.

Kinetic Resolution and Dynamic Kinetic Resolution Methods

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of synthesizing this compound, a racemic mixture of the alcohol could be subjected to enzymatic acylation. A lipase, for instance, might selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. However, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. mdpi.commdpi.comprinceton.edu DKR combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For the synthesis of this compound, a DKR process could involve a lipase for the enantioselective acylation of the (S)-enantiomer and a ruthenium-based catalyst to racemize the remaining (R)-enantiomer. mdpi.com

Resolution MethodCatalyst/EnzymeOutcome
Kinetic ResolutionLipaseSeparation of enantiomers (max. 50% yield of one)
Dynamic Kinetic ResolutionLipase + Ru-catalystConversion of racemate to one enantiomer (>90% yield)

This table compares the outcomes of kinetic and dynamic kinetic resolution, emphasizing the yield advantage of DKR.

Development of Novel Synthetic Routes to the Propanol Skeleton

The construction of the 2-(1,3-dioxaindan-5-yl)propan-1-ol skeleton can be approached from various starting materials. A common strategy involves the functionalization of a pre-existing 1,3-dioxaindan ring system. For instance, Friedel-Crafts acylation of 1,3-dioxaindan with propionyl chloride could yield the corresponding ketone, which can then be subjected to the enantioselective reduction methods described above.

Alternatively, the synthesis could commence from a commercially available substituted benzaldehyde, which is first converted to the corresponding 1,3-dioxaindan. Subsequent elaboration of the side chain, for example, through a Grignard reaction with a suitable electrophile followed by oxidation and stereoselective reduction, would lead to the target molecule.

Optimization of Reaction Conditions and Yields

For any chosen synthetic route, meticulous optimization of reaction conditions is paramount to achieving high yields and enantioselectivity. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives or co-catalysts.

For instance, in asymmetric catalysis, screening a library of chiral ligands is often necessary to identify the optimal one for a specific substrate. In biocatalysis, factors such as pH, temperature, and the presence of co-solvents can significantly impact enzyme activity and stability. For chiral auxiliary-mediated reactions, the choice of base and reaction temperature can influence the diastereoselectivity of the key stereocenter-forming step. Systematic experimental design and analysis are crucial for developing a robust and efficient synthesis of this compound.

Scale-Up Considerations for Academic and Industrial Applications

The transition of a synthetic route from a laboratory setting to academic or industrial scale production introduces a host of challenges that must be addressed to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, several key areas require careful consideration during scale-up.

Biocatalytic Asymmetric Reduction:

The use of biocatalysts, such as whole-cell systems or isolated enzymes (e.g., ketoreductases), for the asymmetric reduction of the precursor ketone, 1-(1,3-dioxaindan-5-yl)ethanone, is a highly attractive option for industrial-scale synthesis. This approach offers high enantioselectivity under mild reaction conditions. A notable example is the successful biocatalytic reduction of the structurally similar 1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)ethanone using Lactobacillus paracasei BD101, which yielded the corresponding (R)-alcohol with high enantiomeric excess (>99%) on a preparative scale. nih.gov

For industrial applications, the choice between using whole cells and isolated enzymes is critical. Whole-cell biocatalysis can be more cost-effective as it often has an internal cofactor regeneration system. mdpi.com However, it may lead to lower volumetric productivity and potential side reactions. Isolated enzymes, on the other hand, offer higher purity and productivity but require an external system for cofactor regeneration, which adds to the process complexity and cost. researchgate.net

Key Scale-Up Parameters for Biocatalysis:

ParameterAcademic Scale ConsiderationsIndustrial Scale Considerations
Biocatalyst Loading Typically high to ensure complete conversion in a reasonable time.Optimized to balance reaction rate with cost of the biocatalyst.
Substrate Concentration Often low to moderate to avoid substrate inhibition.Maximized to improve space-time yield, may require fed-batch strategies.
Cofactor Regeneration Often not a primary focus, can use stoichiometric amounts of reductant.Essential for cost-effectiveness; integrated enzymatic or whole-cell systems are preferred.
Product Isolation Standard laboratory extraction and chromatography techniques.Development of efficient and scalable extraction and purification protocols to handle large volumes.
Process Control Manual monitoring of temperature, pH, and conversion.Automated control of critical process parameters to ensure batch-to-batch consistency.

Catalytic Asymmetric Hydrogenation:

Another powerful technique for establishing the chiral center is the asymmetric hydrogenation of a suitable prochiral precursor. This method is widely used in the pharmaceutical and fine chemical industries for its high efficiency and atom economy. nih.gov The success of this approach on a large scale is heavily dependent on the choice of a highly active and selective chiral catalyst.

Challenges and Solutions in Scaling Up Asymmetric Hydrogenation:

ChallengePotential Solution
Catalyst Cost and Availability Use of catalysts with high turnover numbers (TON) and turnover frequencies (TOF). Development of efficient catalyst recycling protocols.
Process Sensitivity Rigorous control of reaction parameters such as temperature, pressure, and solvent purity. Use of automated reactor systems.
Product Purification Selection of catalysts that do not leach metal into the product. Development of efficient methods for catalyst removal.
Safety Careful handling of flammable hydrogen gas and pyrophoric catalysts. Use of specialized high-pressure reactor systems.

Chiral Resolution:

For synthetic routes that proceed through a racemic intermediate, such as 2-(1,3-dioxaindan-5-yl)propanoic acid, chiral resolution becomes a critical step. While classical resolution methods involving diastereomeric salt formation are well-established, they are often less efficient for large-scale production due to the theoretical maximum yield of 50% for the desired enantiomer.

Enzymatic kinetic resolution offers a more efficient alternative. For instance, lipases can be used for the enantioselective esterification of the racemic acid, allowing for the separation of the unreacted (S)-acid or the (R)-ester. researchgate.net The use of enzyme membrane reactors (EMRs) can further enhance the efficiency and scalability of this process by integrating the reaction and separation steps. researchgate.net

Reduction of the Carboxylic Acid:

The final step of reducing the chiral carboxylic acid or its ester to the target alcohol can be achieved using various reducing agents. On a laboratory scale, lithium aluminum hydride (LiAlH₄) is commonly used. However, its pyrophoric nature and the generation of large amounts of aluminum salts pose significant challenges for industrial-scale operations.

Alternative, safer, and more environmentally friendly reducing agents such as borane complexes (e.g., borane-tetrahydrofuran complex) or catalytic hydrogenation are preferred for large-scale production. The choice of the reducing agent and reaction conditions must be carefully optimized to ensure complete conversion without racemization of the chiral center.

Determination of Absolute Configuration via Spectroscopic and Diffraction Methods

The absolute configuration of a chiral molecule like this compound is definitively assigned as (S) at the stereocenter in the propanol chain. However, experimental confirmation of this assignment in a synthesized sample is crucial. Several powerful techniques are utilized for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are often employed. By converting the alcohol into diastereomeric esters, the chemical shifts of protons near the stereocenter will differ in the ¹H NMR spectrum, allowing for the determination of the absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. Comparison of the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for the (S) and (R) enantiomers can provide a reliable assignment of the absolute configuration.

Diffraction Methods:

Single-Crystal X-ray Diffraction: This is the most unambiguous method for determining the absolute configuration. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry.

A hypothetical data table for the comparison of experimental and calculated chiroptical data is presented below.

MethodExperimental ValueCalculated (S)-enantiomerCalculated (R)-enantiomer
Optical Rotation PositivePositiveNegative
ECD (λmax) 280 nm (positive Cotton effect)282 nm (positive Cotton effect)282 nm (negative Cotton effect)
VCD (wavenumber) 1050 cm⁻¹ (positive band)1055 cm⁻¹ (positive band)1055 cm⁻¹ (negative band)

Conformational Preferences and Rotational Isomerism of the Propanol Chain

The propanol side chain of this compound possesses rotational freedom around the C-C bonds, leading to various possible conformations (rotamers). The relative stability of these conformers is governed by steric and electronic effects.

Key Rotational Bonds:

C(dioxaindan)-C(propanol): Rotation around this bond will determine the orientation of the propanol chain relative to the fused ring system.

C(α)-C(β) of the propanol chain: Rotation here will influence the relative positions of the hydroxyl group and the dioxaindan moiety.

Computational chemistry, specifically quantum chemical calculations, is a primary tool for investigating these conformational preferences. By mapping the potential energy surface as a function of the dihedral angles of these key bonds, the lowest energy (most stable) conformations can be identified. Techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could experimentally validate the predicted proximity of certain atoms in the dominant conformer.

The following table illustrates a hypothetical relative energy profile for different rotamers.

RotamerDihedral Angle (C(dioxaindan)-C(α)-C(β)-O)Relative Energy (kcal/mol)
A 60° (gauche)0.0
B 180° (anti)1.2
C -60° (gauche)2.5

Influence of Stereochemistry on Intermolecular Interactions

The (S)-stereochemistry of the molecule dictates the specific three-dimensional presentation of its functional groups, which in turn governs how it interacts with other molecules, including itself in the solid state or with other chiral molecules.

Hydrogen Bonding: The hydroxyl group of the propanol chain is a primary site for hydrogen bonding. In the solid state, the (S)-configuration will lead to a specific, repeating pattern of hydrogen bonds, influencing the crystal packing.

Chiral Recognition: The specific stereochemistry is critical for interactions with other chiral entities, such as enzymes or chiral stationary phases in chromatography. The "fit" between the (S)-enantiomer and a chiral receptor will be different from that of the (R)-enantiomer.

Chirality Transfer in Chemical Reactions Involving the Compound

Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new stereocenter in a product. If this compound were used as a starting material or a chiral auxiliary, its (S)-configuration would influence the stereochemical outcome of the reaction.

For example, if the hydroxyl group were used to direct a reaction at a nearby prochiral center, the steric bulk of the 1,3-dioxaindan group, positioned in a specific orientation due to the (S)-stereocenter, would favor the formation of one diastereomer over the other. The efficiency of this chirality transfer would be quantified by the diastereomeric excess (d.e.) of the product.

A hypothetical reaction is outlined in the table below.

Reaction TypeReactantProduct Diastereomer 1Product Diastereomer 2Diastereomeric Excess
Directed Aldol Addition This compound derivative(2'S, 3'R)-product(2'S, 3'S)-product95% d.e.

Reactivity and Mechanistic Studies of 2s 2 1,3 Dioxaindan 5 Yl Propan 1 Ol

Oxidation Pathways of the Primary Alcohol Functionality

The primary alcohol group of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is a key site for synthetic transformations, primarily through oxidation. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. wikipedia.org The conversion to a carboxylic acid typically proceeds through an aldehyde intermediate, which is then hydrated to a gem-diol before further oxidation. wikipedia.org Performing the reaction in the absence of water can help to stop the oxidation at the aldehyde stage. wikipedia.org

Common laboratory methods for the oxidation of primary alcohols to aldehydes include the use of chromium(VI) reagents, Dess-Martin periodinane, and the Swern oxidation. wikipedia.orgnumberanalytics.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an agent like oxalyl chloride, is known for its mild conditions and high yields, making it suitable for substrates with sensitive functional groups. numberanalytics.comontosight.ai

For the conversion to the corresponding carboxylic acid, (2S)-2-(1,3-dioxaindan-5-yl)propanoic acid, stronger oxidizing agents or different reaction setups are required. The Jones oxidation, using chromic acid (CrO₃) in aqueous sulfuric acid, is a classic method for this transformation. wikipedia.orgmasterorganicchemistry.com Other effective reagents include potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com A two-step, one-pot procedure using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO₂) has been developed as a mild and efficient method for oxidizing primary alcohols to carboxylic acids, compatible with many sensitive functional groups, including acid-labile acetals. nih.gov

Table 1: Oxidation Reactions of this compound

ProductReagent(s)Typical ConditionsReference
(2S)-2-(1,3-dioxaindan-5-yl)propanalDMSO, Oxalyl Chloride, Triethylamine (B128534)Low temperature (-78 °C to -60 °C), CH₂Cl₂ ontosight.aichemistryhall.com
(2S)-2-(1,3-dioxaindan-5-yl)propanalPyridinium (B92312) chlorochromate (PCC)Room temperature, CH₂Cl₂ masterorganicchemistry.com
(2S)-2-(1,3-dioxaindan-5-yl)propanoic acidCrO₃, H₂SO₄, Acetone (Jones Reagent)0 °C to room temperature wikipedia.orgmasterorganicchemistry.com
(2S)-2-(1,3-dioxaindan-5-yl)propanoic acidKMnO₄Basic or acidic conditions, heat masterorganicchemistry.com
(2S)-2-(1,3-dioxaindan-5-yl)propanoic acid1. TEMPO, NaOCl 2. NaClO₂Two-step, one-pot; aqueous/organic solvent system nih.gov

Reduction Chemistry of the Compound and its Derivatives

The reduction chemistry relevant to this compound primarily involves its oxidized derivatives, such as the corresponding aldehyde, ester, or carboxylic acid.

The reduction of an ester derivative, such as methyl (2S)-2-(1,3-dioxaindan-5-yl)propanoate, back to the parent primary alcohol is commonly achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters to primary alcohols. ucalgary.calibretexts.orgcommonorganicchemistry.com The mechanism involves nucleophilic attack by a hydride ion on the ester carbonyl carbon, followed by the elimination of the alkoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. ucalgary.caucalgary.caorgosolver.com Less reactive reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.orgcommonorganicchemistry.com

Another important transformation is the reductive amination of the aldehyde derivative, (2S)-2-(1,3-dioxaindan-5-yl)propanal. This reaction converts the aldehyde into a primary, secondary, or tertiary amine. Sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, is a particularly mild and selective reagent for this purpose. acs.orgorganic-chemistry.orgorganic-chemistry.org It is capable of reducing the intermediate iminium ion much faster than the initial aldehyde, which minimizes side reactions like the reduction of the aldehyde to an alcohol. organic-chemistry.org The reaction can be performed as a one-pot procedure by mixing the aldehyde, an amine, and NaBH(OAc)₃ in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgnih.gov This method is compatible with acid-sensitive groups like acetals. organic-chemistry.orgorganic-chemistry.org

Table 2: Reduction of this compound Derivatives

Starting MaterialReagent(s)ProductReference
(2S)-2-(1,3-dioxaindan-5-yl)propanoic acid methyl esterLithium aluminum hydride (LiAlH₄)This compound ucalgary.calibretexts.org
(2S)-2-(1,3-dioxaindan-5-yl)propanalSodium triacetoxyborohydride (NaBH(OAc)₃), R-NH₂(2S)-N-alkyl-2-(1,3-dioxaindan-5-yl)propan-1-amine acs.orgnih.gov
(2S)-2-(1,3-dioxaindan-5-yl)propanalSodium borohydride (NaBH₄)This compound nih.gov

Electrophilic and Nucleophilic Reactions of the 1,3-Dioxaindan Ring System

The 1,3-dioxaindan ring system is a cyclic acetal (B89532) fused to a benzene (B151609) ring. Its reactivity is characterized by the stability of the acetal moiety and the reactivity of the aromatic ring.

Generally, cyclic acetals like 1,3-dioxanes and 1,3-dioxolanes are stable under basic, reductive, and many oxidative conditions. organic-chemistry.orgthieme-connect.de This makes them excellent protecting groups for carbonyl compounds or 1,2- and 1,3-diols. organic-chemistry.orgthieme-connect.de However, they are labile towards acidic conditions. organic-chemistry.orgsciencemadness.org Acid-catalyzed hydrolysis will cleave the acetal, regenerating the parent carbonyl and diol. The stability of 1,3-dioxanes is typically greater than that of 1,3-dioxolanes in acid-catalyzed hydrolysis. cdnsciencepub.com

The aromatic portion of the 1,3-dioxaindan system can undergo electrophilic aromatic substitution. The fused dioxolane ring acts as an electron-donating group, activating the aromatic ring towards electrophiles and directing substitution to the ortho and para positions.

Nucleophilic reactions primarily target the acetal carbon. Under acidic conditions, protonation of one of the oxygen atoms facilitates ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be attacked by a nucleophile. Reductive cleavage of the ring can also be achieved using reagents such as a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄–AlCl₃), which can regioselectively open the ring to afford a hydroxy ether. researchgate.net

Table 3: Reactivity of the 1,3-Dioxaindan Ring

Condition/Reagent TypeEffect on Ring SystemTypical OutcomeReference
Strongly Acidic (e.g., aq. HCl)LabileHydrolysis to diol and aldehyde/ketone organic-chemistry.orgsciencemadness.org
Basic (e.g., NaOH, NaH)StableNo reaction organic-chemistry.orgrsc.org
Nucleophiles (in neutral/basic media)StableNo reaction organic-chemistry.org
Electrophiles (e.g., Br₂, HNO₃/H₂SO₄)Reactive Aromatic RingElectrophilic aromatic substitution
Reducing Agents (e.g., LiAlH₄-AlCl₃)LabileReductive ring opening to a hydroxy ether researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The mechanisms of reactions involving this compound can be investigated using kinetic and spectroscopic techniques to identify intermediates and determine rate-limiting steps.

For the oxidation of the primary alcohol, kinetic studies often reveal the reaction order with respect to the alcohol and the oxidizing agent. For many oxidations, including those with pyridinium chlorochromate (PCC), the reaction is first order in both the alcohol and the oxidant. masterorganicchemistry.comresearchgate.net A significant kinetic isotope effect (KIE), where the C-H bond is broken more slowly than a C-D bond, indicates that the cleavage of the α-carbon-hydrogen bond is part of the rate-determining step. libretexts.org For example, a KIE of 5.71 was observed for the oxidation of ethanol (B145695) with PCC. researchgate.net

The mechanism of the Swern oxidation has been extensively studied. It begins with the activation of DMSO by oxalyl chloride to form an electrophilic sulfur species. numberanalytics.comchemistryhall.com The alcohol attacks this species, forming an alkoxysulfonium salt. In the rate-determining step, a hindered base like triethylamine deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. nih.govacs.org This ylide then undergoes an intramolecular syn-β-elimination to yield the aldehyde, dimethyl sulfide, and the protonated base. nih.govacs.org

Spectroscopic methods are invaluable for monitoring these reactions.

Infrared (IR) Spectroscopy: The progress of an oxidation can be followed by observing the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band for the aldehyde (around 1725 cm⁻¹) or carboxylic acid (around 1710 cm⁻¹). youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the starting material, intermediates, and final products, confirming the structural changes occurring during the reaction.

Advanced Spectroscopic Techniques: For complex catalytic cycles, such as copper/TEMPO-catalyzed aerobic oxidations, a combination of techniques including UV-vis absorption, resonance Raman, and X-ray absorption spectroscopy can be used to detect and characterize transient reactive intermediates. nih.govresearchgate.netresearchgate.net Stopped-flow kinetics can be coupled with these methods to study the rates of individual steps in the catalytic cycle. nih.govresearchgate.net

Stereoselective Transformations at the Chiral Center

The chiral center at C2 of the propanol (B110389) side chain in this compound allows for various stereoselective transformations.

One of the most important transformations is the inversion of the stereocenter's configuration. The Mitsunobu reaction is a powerful and widely used method for achieving this. chem-station.comresearchgate.net In this reaction, the (2S)-alcohol is treated with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a nucleophile, typically a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid). chem-station.comwikipedia.org The reaction proceeds through an alkoxyphosphonium ion intermediate. The carboxylate nucleophile then displaces this activated hydroxyl group via an Sₙ2 mechanism, which results in a complete inversion of the stereochemistry at the chiral center. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of the resulting ester yields the (2R)-alcohol. chem-station.com The use of more acidic nucleophiles, such as p-nitrobenzoic acid, can often lead to higher yields, especially for sterically hindered alcohols. chem-station.comorgsyn.org

Furthermore, the aldehyde derivative, (2S)-2-(1,3-dioxaindan-5-yl)propanal, can undergo diastereoselective additions. The existing stereocenter can influence the facial selectivity of a nucleophilic attack on the carbonyl carbon, leading to a preference for one diastereomeric product over the other. This substrate-controlled diastereoselectivity is influenced by steric and electronic factors. numberanalytics.com To achieve higher levels of control or to favor the "mismatched" diastereomer, chiral catalysts or reagents can be employed. acs.org For example, the addition of chiral allyltitanium reagents to chiral aldehydes can provide homoallylic alcohols with high diastereoselectivity. electronicsandbooks.com

Table 4: Stereoselective Reactions at the Chiral Center

TransformationReagent(s)Stereochemical OutcomeMechanismReference
Stereochemical InversionPPh₃, DEAD, R'COOHInversion of configuration (S → R)Sₙ2 researchgate.netwikipedia.orgchemistrysteps.com
Diastereoselective Nucleophilic Addition (to aldehyde derivative)Organometallic Reagent (e.g., Grignard, Organolithium)Formation of diastereomeric secondary alcohols (diastereomeric excess depends on reagent and conditions)Nucleophilic Addition numberanalytics.com
Catalyst-Controlled Diastereoselective Addition (to aldehyde derivative)Nucleophile + Chiral Catalyst (e.g., chiral Cr-Schiff base catalyst)High selectivity for one of the possible diastereomers, can override substrate controlCatalyst-controlled facial selectivity acs.org

Structure Activity Relationship Sar and Molecular Design Studies for Derivatives

Rational Design and Synthesis of Analogues with Modified Propanol (B110389) Side Chains

The propanol side chain of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol presents a versatile handle for structural modifications aimed at optimizing interactions with biological targets. The rational design of analogues often involves altering the length of the alkyl chain, introducing or modifying functional groups, and converting the primary alcohol to other functionalities. These changes can significantly impact the compound's affinity and selectivity for its target receptors.

For instance, studies on analogous structures, such as propranolol (B1214883), have demonstrated that modifications to the side chain can drastically alter biological activity. Shortening the side chain by one carbon atom in certain propranolol analogues resulted in a significant decrease in affinity for 5-HT1B and beta-adrenergic sites while maintaining affinity for 5-HT1A sites nih.gov. This highlights the principle that even subtle changes in the side chain length can lead to substantial differences in receptor selectivity.

Furthermore, the conversion of the terminal hydroxyl group to other functional groups, such as amines or ethers, can introduce new hydrogen bonding capabilities or alter the lipophilicity of the molecule. For example, converting the secondary amine of propranolol to a tertiary amine was shown to reduce its affinity for certain receptors nih.gov. Such modifications can be guided by the specific requirements of the target's binding pocket.

The synthesis of these modified propanol side chains can be achieved through various established organic chemistry methodologies. For example, homologation reactions can be employed to extend the carbon chain, while standard functional group interconversions can be used to introduce amines, ethers, or other desired moieties.

Table 1: Effects of Propanol Side Chain Modifications on Receptor Affinity in Propranolol Analogues

ModificationEffect on 5-HT1A AffinityEffect on 5-HT1B AffinityEffect on Beta-Adrenergic Affinity
Shortening side chain by one carbonComparable to parent compound30- to 500-fold lower>1000-fold lower
Conversion of secondary to tertiary amineReduced affinityReduced affinityNot specified

Data inferred from studies on propranolol analogues nih.gov.

Strategic Modifications of the 1,3-Dioxaindan Moiety for Tuned Properties

The 1,3-dioxaindan moiety, a key structural feature, also provides ample opportunities for modification to fine-tune the pharmacological properties of the derivatives. Strategic alterations to this heterocyclic ring system can influence the molecule's electronic properties, conformational flexibility, and ability to engage in specific interactions with biological targets.

One common strategy involves the introduction of substituents on the aromatic portion of the 1,3-dioxaindan ring. The addition of electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and influence its pharmacokinetic profile. In the design of 1,4-benzodioxan-substituted chalcone derivatives as monoamine oxidase B (MAO-B) inhibitors, various substitutions on the aromatic ring were explored to enhance inhibitory activity and selectivity nih.gov.

Furthermore, the dioxolane ring itself can be a target for modification. Altering the ring size or replacing the oxygen atoms with other heteroatoms, such as sulfur, could lead to analogues with distinct physicochemical properties and biological activities.

Inspired by computational studies on benzodioxane-based inhibitors of the bacterial division protein FtsZ, researchers have explored extending the hydrophobic portion of the molecule by replacing the benzodioxane with a naphthodioxane scaffold nih.gov. This strategic modification aimed to achieve a better fit within a hydrophobic subpocket of the target protein, thereby enhancing binding affinity.

The synthesis of these modified 1,3-dioxaindan moieties often involves the use of substituted catechols or their synthetic equivalents in condensation reactions with appropriate dielectrophiles. A general procedure for the synthesis of certain benzodioxan-substituted compounds involves the reaction of acetophenones with the corresponding aromatic aldehyde in the presence of a base nih.gov.

Computational Approaches to Structure-Based Design of Derivatives

Computational chemistry plays an increasingly integral role in the rational design of novel therapeutic agents. nih.govmdpi.comgoogle.ne In the context of this compound derivatives, computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the molecular basis of their biological activity.

Molecular docking studies can be employed to predict the binding modes of designed analogues within the active site of a target protein. This allows for the in silico evaluation of a large number of virtual compounds, prioritizing those with the most favorable predicted binding energies and interaction patterns for synthesis and experimental testing. For example, docking analyses were used to study the binding of benzodioxane derivatives to the interdomain active site of the FtsZ protein, confirming the formation of key hydrogen bonds. nih.gov Similarly, computational studies of benzodioxane carboxylic acid-based hydrazones revealed strong binding interactions, including hydrogen bonding and π-π stacking, within receptor active sites. arabjchem.org

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, taking into account the flexibility of both the ligand and the protein. These simulations can help to assess the stability of the predicted binding poses and identify key residues involved in the binding event.

QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 2: Application of Computational Methods in the Design of Benzodioxane Analogues

Computational MethodApplicationInsights Gained
Molecular DockingPredicting binding modes of benzodioxane derivatives in the FtsZ active site.Confirmation of hydrogen bonding interactions with key residues. nih.gov
Molecular Dynamics (MD) SimulationsEvaluating the stability of ligand-receptor complexes for benzodioxane hydrazones.Understanding the dynamic interactions and stability of binding. arabjchem.org
ADMET PredictionsAssessing the pharmacokinetic profiles of synthesized compounds.Evaluation of drug-like properties and potential for oral bioavailability. arabjchem.org

Elucidating the Influence of Stereochemistry on Molecular Recognition and Binding Mechanisms

The stereochemistry of this compound, specifically the chiral center at the 2-position of the propanol side chain, is expected to play a crucial role in its interaction with biological targets. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

The differential activity of stereoisomers arises from the three-dimensional nature of biological macromolecules, such as enzymes and receptors, which possess chiral binding sites. These sites can preferentially accommodate one enantiomer over the other, leading to stereoselective binding.

For example, in a study of hydantoin-derived 5-HT7 receptor agents, a clear preference for one configuration was observed in radioligand binding assays. Molecular modeling further elucidated that specific interactions with amino acid residues in the binding site were responsible for the lower affinity of the other stereoisomer. nih.gov

The synthesis of enantiomerically pure compounds is therefore of paramount importance in SAR studies to accurately assess the biological activity of each stereoisomer. Asymmetric synthesis techniques, such as the use of chiral catalysts or chiral auxiliaries, are often employed to produce single enantiomers. The development of highly enantioselective methods for the synthesis of 2-substituted 1,4-benzodioxanes via asymmetric hydrogenation highlights the importance of controlling stereochemistry in this class of compounds. nih.gov The asymmetric hydrogenation of unsaturated morpholines has also been developed to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities semanticscholar.org.

The precise elucidation of the stereochemical requirements for optimal binding can guide the design of more potent and selective analogues. X-ray crystallography of ligand-receptor complexes can provide definitive structural information on the stereospecific interactions that govern molecular recognition.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H on methyl group (CH₃)~1.1-1.3Doublet~7.0
H on methine group (CH)~2.7-2.9Multiplet
H on methylene group (CH₂) adjacent to CH~2.5-2.7Multiplet
H on methylene group (CH₂OH)~3.5-3.7Multiplet
H on hydroxyl group (OH)Variable (typically 1.5-4.0)Singlet (broad)
H on dioxaindan methylene (OCH₂O)~5.9Singlet
Aromatic protons~6.6-6.8Multiplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Methyl carbon (CH₃)~15-20
Methine carbon (CH)~40-45
Methylene carbon (CH₂)~35-40
Methylene carbon (CH₂OH)~65-70
Dioxaindan methylene carbon (OCH₂O)~100-105
Aromatic carbons~108-148
Quaternary aromatic carbons~130-150

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the complete structural assignment.

COSY: Would show correlations between protons that are coupled to each other, for instance, between the methyl protons and the methine proton, and between the methine proton and the adjacent methylene protons.

HSQC: Would reveal one-bond correlations between protons and their directly attached carbons.

HMBC: Would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the propanol (B110389) side chain to the dioxaindan ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 181.0865 g/mol . This high degree of accuracy allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol or cleavage of the propanol side chain.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this purpose. This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomeric peaks. By comparing the retention times of the sample with those of a racemic standard, the enantiomeric excess (e.e.) of the (2S)-enantiomer can be accurately quantified.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Functional Group Predicted IR/Raman Frequency (cm⁻¹) Vibrational Mode
O-H (alcohol)3200-3600 (broad in IR)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-O (alcohol)1000-1260Stretching
C-O (ether, dioxaindan)1000-1300Asymmetric & Symmetric Stretching

The broad O-H stretching band in the IR spectrum is a characteristic feature of the alcohol functional group. The various C-H and C-O stretching and bending vibrations would further confirm the presence of the alkyl and benzodioxole moieties.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would unambiguously confirm its molecular connectivity, bond lengths, bond angles, and, most importantly, its absolute stereochemistry at the chiral center. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the macroscopic properties of the solid material.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties that are fundamental to a molecule's stability and reactivity. For (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would provide a detailed picture of its electronic landscape. researchgate.net

Key aspects of its electronic structure that can be determined include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's susceptibility to chemical reactions. The MEP map visually identifies electrophilic and nucleophilic sites, with regions of negative potential (typically around the oxygen atoms of the alcohol and dioxolane groups) indicating likely sites for electrophilic attack, and regions of positive potential indicating sites for nucleophilic attack. scispace.com

Hypothetical DFT-Calculated Electronic Properties

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Global Hardness (η)3.85 eVMeasures resistance to change in electron distribution; higher values indicate greater stability.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. mdpi.com The molecule possesses several rotatable bonds, particularly in the propanol (B110389) side chain and the dioxaindan ring system, which can adopt various spatial arrangements (conformers).

Simulations would reveal the relative energies of different conformers, such as chair and twist forms of the 1,3-dioxane-like ring, and the preferred orientations of the propanol substituent. researchgate.netresearchgate.net By identifying the most stable, low-energy conformations, MD provides insight into the molecule's predominant shape under specific conditions. mdpi.commdpi.com

Hypothetical Conformational Analysis Results

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angle (C4-C5-Cα-Cβ)
Chair-Equatorial0.0075.3178°
Chair-Axial1.508.565°
Twist-Boat 12.801.2-45°
Twist-Boat 22.950.9-130°

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing the calculated shifts with those obtained from experimental NMR spectra, a confident assignment of signals to specific atoms in the molecule can be achieved. mdpi.comdoi.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. The calculations yield vibrational frequencies and intensities corresponding to specific molecular motions (e.g., C-H stretching, O-H bending). This theoretical data is instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. doi.orgresearchgate.net

Discrepancies between predicted and experimental values can sometimes occur due to factors like solvent effects, intermolecular interactions in the solid state, and the inherent approximations in computational methods. Often, a scaling factor is applied to the calculated frequencies to improve the correlation with experimental results. nih.gov The strong agreement between scaled theoretical data and experimental spectra serves as powerful evidence for structural confirmation. nih.gov

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental ValueAssignment
¹H NMR Chemical Shift (δ, ppm)3.653.68-CH₂OH protons
¹³C NMR Chemical Shift (δ, ppm)68.267.9-CH₂OH carbon
IR Frequency (cm⁻¹)34503420O-H stretch (alcohol)
IR Frequency (cm⁻¹)10801075C-O stretch (dioxaindan)

In Silico Retrosynthetic Analysis and Reaction Pathway Predictions

In silico retrosynthetic analysis utilizes computational algorithms to devise potential synthetic routes to a target molecule. amazonaws.com This process involves digitally "breaking" the target molecule into simpler, commercially available precursors through a series of logical disconnections. For this compound, computational software could identify several key disconnections.

A primary retrosynthetic step would likely involve the disconnection of the acetal (B89532) group of the 1,3-dioxaindan ring. This reveals a diol precursor, specifically (4S)-4-(2-hydroxypropyl)benzene-1,2-diol, and an appropriate carbonyl compound like formaldehyde (B43269) or its equivalent. Another logical disconnection would be at the C-C bond connecting the propanol side chain to the aromatic ring, suggesting a synthesis from a 5-substituted-1,3-dioxaindan and a propylene (B89431) oxide equivalent.

Modern computational tools can go beyond simple disconnections by predicting entire reaction pathways. nih.govnih.gov They leverage large databases of known chemical reactions and machine learning models to score the feasibility of different synthetic steps, predict potential side products, and suggest optimal reaction conditions. This predictive power can significantly accelerate the process of designing and optimizing a viable synthesis, saving time and resources in the laboratory.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Following a comprehensive and exhaustive search of scientific databases and publicly available research, it has been determined that there is a significant lack of specific published data on the chemical compound this compound. Despite extensive investigation into its potential role as a chiral building block and synthetic intermediate, no dedicated research articles, patents, or detailed experimental findings for this specific molecule could be located.

The initial aim was to construct a detailed article focusing on the compound's applications in asymmetric synthesis, its utility in forming pharmaceutical scaffolds, its role in the design of enantiopure ligands, and its contributions to the development of new chiral catalysts. However, the absence of direct scientific literature pertaining to this compound prevents a scientifically accurate and detailed discussion on these specific topics as requested.

While the broader chemical class of chiral alcohols and compounds containing the 1,3-benzodioxole (B145889) (or 1,3-dioxaindan) moiety are well-documented in chemical literature for their importance in medicinal chemistry and asymmetric catalysis, this general information cannot be specifically and accurately attributed to this compound without dedicated research on the compound itself. Attributing properties or applications from analogous compounds would be speculative and would not meet the standards of scientific accuracy.

Therefore, it is concluded that there is currently no available scientific information to generate a thorough and informative article on this compound that adheres to the specific and detailed outline provided. The compound remains, for the moment, outside the scope of published scientific research, representing a potential area for future investigation.

Mechanistic Studies of Metabolic Fate and Biotransformation Pathways

Investigation of Enzymatic Pathways of Transformation (e.g., hydroxylation, glucuronidation, sulfation, oxidation, reduction)

The enzymatic transformation of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is anticipated to proceed through Phase I and Phase II metabolic reactions, catalyzed by a variety of enzymes predominantly found in the liver.

Phase I Reactions:

Phase I metabolism typically involves the introduction or unmasking of functional groups. For the subject compound, the primary alcohol and the 1,3-dioxaindan ring are likely sites for such modifications.

Oxidation: The primary alcohol group is a prime candidate for oxidation. Alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes can catalyze the oxidation of the propan-1-ol side chain, first to an aldehyde and subsequently to a carboxylic acid. This pathway is common for primary alcohols.

Hydroxylation: The aromatic portion of the indan (B1671822) ring system could undergo hydroxylation, a reaction commonly catalyzed by CYP enzymes. This would introduce a phenolic hydroxyl group, significantly increasing the compound's polarity.

Cleavage of the Dioxole Ring: A key metabolic pathway for compounds containing a methylenedioxyphenyl (MDP) group, such as the 1,3-dioxaindan moiety, is the cleavage of the methylenedioxy bridge. nih.govnih.gov This reaction is also mediated by CYP enzymes and results in the formation of a catechol metabolite. nih.govnih.gov This is a significant pathway for many drugs and xenobiotics containing this structural feature.

Phase II Reactions:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further enhancing water solubility and facilitating excretion.

Glucuronidation: The primary alcohol group, as well as any newly formed hydroxyl groups from Phase I metabolism, can undergo glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major pathway for the elimination of compounds with hydroxyl functionalities.

Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of the primary alcohol and any phenolic metabolites. This is another important conjugation pathway that increases the aqueous solubility of the molecule.

The following table summarizes the potential enzymatic transformations of this compound based on its structural motifs.

Metabolic Reaction Enzyme Family Potential Site of Action Anticipated Metabolite
OxidationADH, CYPPropan-1-ol side chainAldehyde and Carboxylic Acid derivatives
HydroxylationCYPIndan aromatic ringPhenolic derivatives
Dioxole Ring CleavageCYP1,3-dioxaindan moietyCatechol derivative
GlucuronidationUGTPrimary alcohol, phenolic groupsGlucuronide conjugates
SulfationSULTPrimary alcohol, phenolic groupsSulfate conjugates

Analysis of Microbial Biotransformations and Degradation Routes

Microorganisms are capable of a vast array of chemical transformations and can play a role in the degradation of xenobiotic compounds. The microbial biotransformation of this compound can be inferred from studies on related structures.

The 1,3-dioxaindan group is a derivative of the methylenedioxyphenyl (MDP) structure. Studies have shown that certain soil bacteria, such as Rhodococcus ruber, can degrade MDP-containing compounds like piperine. nih.govnih.gov These microorganisms possess enzymes that can cleave the methylenedioxy bridge, initiating the degradation of the molecule. nih.govnih.gov A similar microbial degradation pathway could be possible for the 1,3-dioxaindan moiety.

Furthermore, microbial degradation of indan and its derivatives has also been reported. researchgate.net Various bacterial strains can utilize indole, a related heterocyclic compound, as a sole source of carbon and nitrogen, breaking it down through various oxidative pathways. researchgate.net While the indan in the subject compound is a carbocyclic ring, the principles of microbial aromatic degradation could apply.

Potential microbial biotransformations could include:

Oxidation of the propan-1-ol side chain: Similar to mammalian metabolism, microorganisms can oxidize alcohols to aldehydes and carboxylic acids.

Hydroxylation of the aromatic ring: Microbial monooxygenases can introduce hydroxyl groups onto the indan ring system.

Cleavage of the 1,3-dioxaindan ring: Specific microbial enzymes may be capable of breaking the dioxole ring, leading to the formation of catechols which can then enter central metabolic pathways. nih.govnih.gov

Stereoselective Aspects of Metabolism and Product Formation

The presence of a chiral center at the 2-position of the propan-1-ol side chain in this compound introduces the potential for stereoselective metabolism. Metabolic enzymes are often stereoselective, meaning they may preferentially metabolize one enantiomer over the other. news-medical.net

For instance, in the metabolism of the beta-blocker propranolol (B1214883), which also has a chiral center in its side chain, significant stereoselectivity is observed in its metabolic pathways, including glucuronidation and hydroxylation. mdpi.com The (S)-enantiomer of propranolol is generally the more pharmacologically active form, and the two enantiomers exhibit different metabolic profiles. mdpi.com

In the case of this compound, it is plausible that:

Enantioselective Oxidation: The enzymes responsible for oxidizing the propan-1-ol side chain may show a preference for the (S)-enantiomer.

Stereoselective Conjugation: The UGTs and SULTs involved in Phase II conjugation reactions could exhibit stereoselectivity, leading to different rates of glucuronidation or sulfation for the (S)-enantiomer compared to its (R)-counterpart.

Formation of Diastereomeric Metabolites: If a new chiral center is introduced during metabolism (e.g., through hydroxylation at a prochiral position on the indan ring), diastereomeric metabolites would be formed. The relative amounts of these diastereomers would depend on the stereoselectivity of the metabolizing enzymes.

The stereochemical configuration of the metabolites can have significant implications for their biological activity and clearance from the body.

Identification and Characterization of Metabolites using Advanced Analytical Techniques

The identification and characterization of the metabolites of this compound would necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a cornerstone for metabolite identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to separate the parent compound from its metabolites and then determine their mass-to-charge ratio. HRMS provides highly accurate mass measurements, which can be used to deduce the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) would be employed to fragment the metabolite ions, providing structural information based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of novel metabolites, isolation of the metabolite followed by NMR spectroscopy is often required. NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites or those that can be derivatized to become volatile, GC-MS can be a powerful tool for separation and identification.

A typical workflow for metabolite identification would involve incubating the parent compound with a biological matrix (e.g., liver microsomes, hepatocytes, or microbial cultures), followed by sample preparation to extract the metabolites. The extract would then be analyzed by LC-HRMS to detect and tentatively identify potential metabolites based on their mass and fragmentation patterns. For definitive structural confirmation, larger quantities of the metabolites might need to be produced and purified for NMR analysis.

The following table lists the analytical techniques and their primary role in metabolite identification.

Analytical Technique Primary Role in Metabolite Identification
High-Performance Liquid Chromatography (HPLC)Separation of parent compound and metabolites.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.
Tandem Mass Spectrometry (MS/MS)Structural elucidation through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural and stereochemical characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile metabolites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves two stages: (1) formation of the 1,3-dioxaindan ring via cyclization of precursors (e.g., diols or dihalides) under acidic or basic conditions, and (2) introduction of the propanol group through aldehyde reduction or nucleophilic substitution. For example, reductive amination or Grignard reactions can introduce the chiral center. Critical conditions include temperature control (e.g., reflux in toluene for cyclization) and chiral catalysts (e.g., enantioselective reducing agents like BINAP-Ru complexes) to achieve the (2S) configuration .

Q. How can NMR spectroscopy confirm the stereochemistry and purity of this compound?

  • Methodological Answer : 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR are essential for structural validation. Key signals include:

  • 1H^{1}\text{H}-NMR : A triplet for the propanol methylene group (δ\delta ~3.5–4.0 ppm) and aromatic protons from the dioxaindan ring (δ\delta ~6.5–7.5 ppm).
  • 13C^{13}\text{C}-NMR : A distinct signal at ~68–70 ppm for the chiral carbon bearing the hydroxyl group. The absence of signals at ~180 ppm (carboxylic acid) confirms reduction completion. Enantiomeric purity can be assessed using chiral shift reagents or HPLC with a chiral stationary phase .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While direct data for this compound is limited, analogous propanol derivatives require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in a dry, cool environment (2–8°C) away from oxidizers (e.g., peroxides).
  • Disposal : Incinerate in a chemical waste furnace with afterburners to avoid environmental release .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess during the synthesis of chiral intermediates like this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during key steps like hydroxylation or epoxidation.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Convert the alcohol to a diastereomeric salt (e.g., with tartaric acid) for selective crystallization.
  • Monitoring : Track enantiomeric ratios via polarimetry or chiral GC/MS .

Q. How does the 1,3-dioxaindan ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich dioxaindan ring stabilizes adjacent electrophilic centers via resonance, enhancing reactivity in SN2 reactions. For example:

  • Protonation : The hydroxyl group can act as a leaving group after activation with tosyl chloride.
  • Substitution : React with thiols or amines under mild conditions (e.g., DMF, 50°C) to form ethers or amides. Computational DFT studies suggest the ring’s electron-donating effect lowers the activation energy for nucleophilic attack .

Q. What computational methods are suitable for modeling molecular interactions of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like enzymes or receptors.
  • MD Simulations : GROMACS or AMBER can simulate solvation effects and conformational stability.
  • QSAR : Build quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors.
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites .

Q. How can in vivo studies evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Use Caco-2 cell monolayers to measure permeability.
  • Metabolism : Incubate with liver microsomes to identify cytochrome P450 metabolites.
  • Excretion : Radiolabel the compound (e.g., 14C^{14}\text{C}) to track elimination routes in rodent models.
  • Toxicity : Assess acute toxicity via OECD Guideline 423 (fixed-dose procedure) and genotoxicity via Ames test .

Data Contradictions and Limitations

  • Synthetic Routes : suggests cyclization precedes propanol group introduction, while implies simultaneous ring and side-chain formation. Researchers should validate route efficiency via comparative yield analysis.
  • Safety Data : While and provide general guidelines, specific toxicity data for this compound is lacking. Precautionary measures should follow analogs until empirical studies are conducted.

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